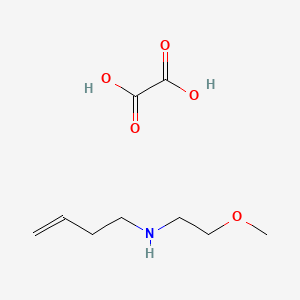
corchorusoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corchorusoside C is a cardenolide compound isolated from the plant Streptocaulon juventas. It has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research. This compound has been studied for its ability to modulate various molecular pathways, making it a promising candidate for further investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of corchorusoside C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research laboratories conducting the synthesis. general methods involve the extraction of the compound from Streptocaulon juventas, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most of the available compound is obtained through extraction from natural sources, followed by rigorous purification processes to ensure the desired purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
Corchorusoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions can produce reduced forms of the compound with different pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Corchorusoside C exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the expression of IKKα and NF-κB p65 in TNF-α induced zebrafish and inhibit the expression of NIK in vitro. Additionally, it increases the protein expression levels of XRCC-1 and decreases p53 in DU-145 cells. The compound also affects the activity of caspase-1 and the protein expression levels of IL-18 .
Comparación Con Compuestos Similares
Corchorusoside C is unique among cardenolides due to its specific molecular structure and the pathways it targets. Similar compounds include digoxin, paclitaxel, cisplatin, and camptothecin. this compound has shown a more favorable toxicity profile in zebrafish compared to these analogs, making it a promising candidate for further research .
Propiedades
Número CAS |
210637-17-5 |
|---|---|
Fórmula molecular |
C35H54O13 |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O13/c1-17-30(48-31-29(41)28(40)27(39)24(15-36)47-31)23(37)13-26(45-17)46-19-4-8-32(2)21-5-9-33(3)20(18-12-25(38)44-16-18)7-11-35(33,43)22(21)6-10-34(32,42)14-19/h12,17,19-24,26-31,36-37,39-43H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+/m1/s1 |
Clave InChI |
ZOSJMTBTUZXPSR-MGSYXVBGSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


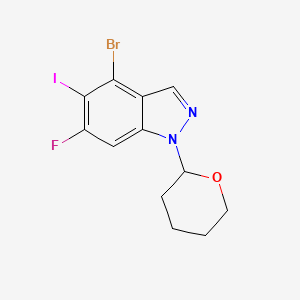
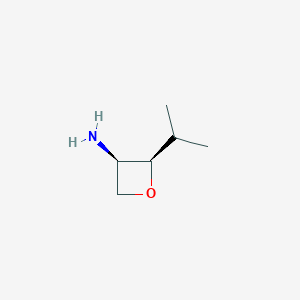
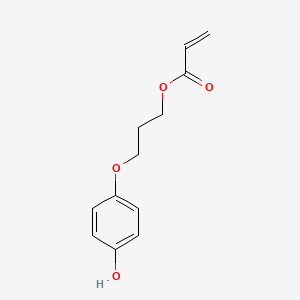

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

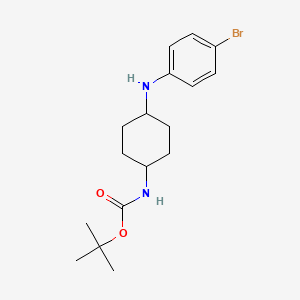
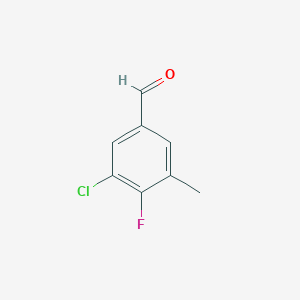
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
